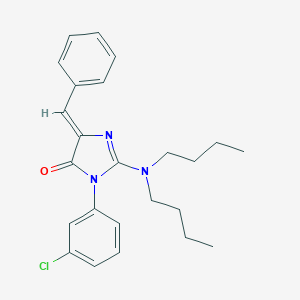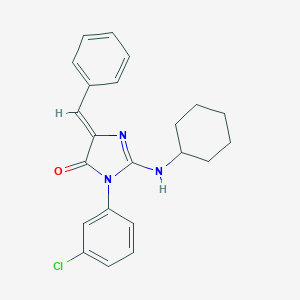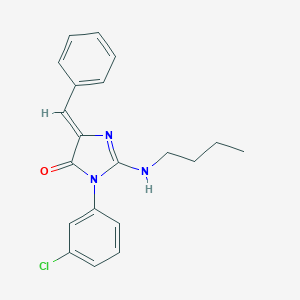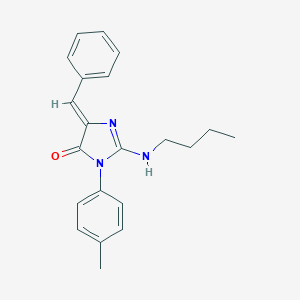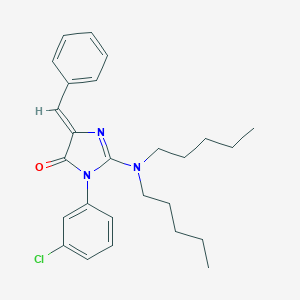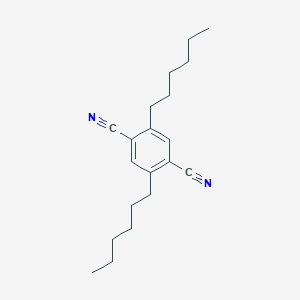
2,5-Dihexylterephthalonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dihexylterephthalonitrile (DHTN) is a chemical compound that belongs to the family of terephthalonitrile derivatives. It has been widely studied for its potential applications in various fields, including material science, organic electronics, and biomedical research.
Wissenschaftliche Forschungsanwendungen
2,5-Dihexylterephthalonitrile has been extensively studied for its potential applications in various scientific fields. In material science, this compound has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices such as solar cells, transistors, and light-emitting diodes. In biomedical research, this compound has been studied for its potential as a fluorescent probe for imaging biological tissues and cells. It has also been investigated for its potential as a drug delivery agent due to its ability to penetrate cell membranes.
Wirkmechanismus
The mechanism of action of 2,5-Dihexylterephthalonitrile is not fully understood, but it is believed to interact with biological membranes and proteins. It has been shown to have a high affinity for lipids and can penetrate cell membranes, which may be responsible for its potential as a drug delivery agent. This compound has also been shown to have a fluorescent property, which makes it useful for imaging biological tissues and cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well understood, but it has been shown to be non-toxic and biocompatible. It has been used in various cell culture studies without any adverse effects on cell viability or function. This compound has also been shown to have a low toxicity profile in animal studies, making it a potential candidate for further biomedical research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,5-Dihexylterephthalonitrile in lab experiments is its ability to penetrate cell membranes, which makes it useful for drug delivery and imaging studies. It is also non-toxic and biocompatible, making it a safe compound to use in cell culture and animal studies. However, the synthesis of this compound is a complex process that requires specialized equipment and handling of hazardous chemicals. It is also a relatively expensive compound, which may limit its use in some research applications.
Zukünftige Richtungen
There are several future directions for research on 2,5-Dihexylterephthalonitrile. One area of interest is the development of this compound-based organic semiconductors for electronic devices. Another area of research is the use of this compound as a drug delivery agent for targeted therapies. Additionally, further studies are needed to understand the mechanism of action and biochemical and physiological effects of this compound. Overall, this compound is a promising compound that has potential applications in various scientific fields, and further research is needed to fully explore its potential.
Synthesemethoden
2,5-Dihexylterephthalonitrile can be synthesized by the reaction of 2,5-dihexylterephthalic acid with thionyl chloride and then with ammonia. The resulting compound is then subjected to a reaction with sodium azide and then reduced with hydrogen gas to obtain this compound. The synthesis of this compound is a complex process that requires careful handling of hazardous chemicals and specialized equipment.
Eigenschaften
Molekularformel |
C20H28N2 |
|---|---|
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
2,5-dihexylbenzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C20H28N2/c1-3-5-7-9-11-17-13-20(16-22)18(14-19(17)15-21)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 |
InChI-Schlüssel |
QVFHNLFCSOFJED-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=CC(=C(C=C1C#N)CCCCCC)C#N |
Kanonische SMILES |
CCCCCCC1=CC(=C(C=C1C#N)CCCCCC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


